1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of the chlorophenyl group and the azetidinyl moiety suggests potential biological activity, making it a compound of interest for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea typically involves the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-lactam.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction.
Coupling with 2-Chlorophenyl Isocyanate: The final step involves the reaction of the azetidinyl intermediate with 2-chlorophenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]thiourea: Similar structure with a sulfur atom replacing the oxygen in the urea group.
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]carbamate: Similar structure with a carbamate group instead of the urea group.
Uniqueness
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is unique due to the combination of the chlorophenyl group, the azetidinyl ring, and the oxan-4-yl moiety. This unique structure may confer specific biological activities and properties not found in other similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)17-11-9-19(10-11)12-5-7-21-8-6-12/h1-4,11-12H,5-10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWZFZLOVRRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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